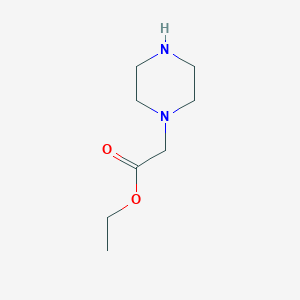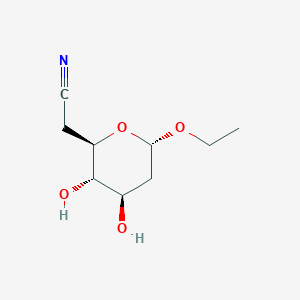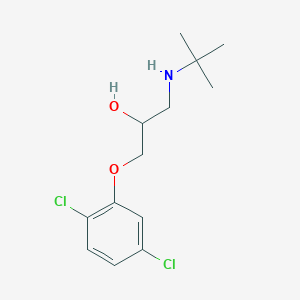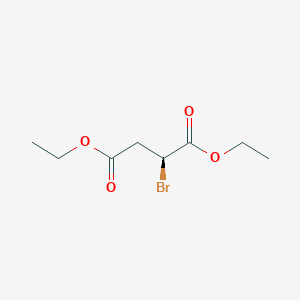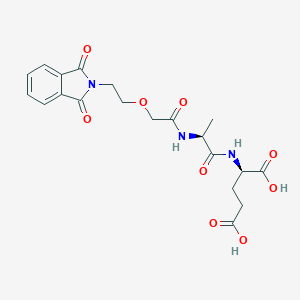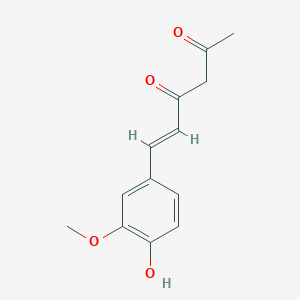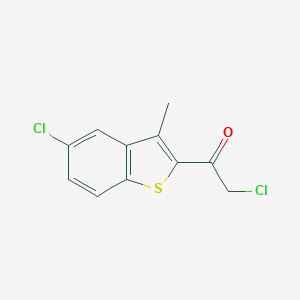
2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone" is a chemical entity that appears to be related to a class of compounds known as benzothiophene analogues. These compounds have been studied for various biological activities, including their potential role as anti-osteoporosis agents and their interaction with proteins such as kinesin spindle protein (KSP) . The benzothiophene moiety is a common structural feature in these molecules, which suggests that the compound may also exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of benzothiophene analogues has been explored in the context of developing novel anti-osteoporosis agents. A series of 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared and evaluated for their ability to enhance BMP-2 expression . The synthesis process likely involves the formation of the benzothiophene core followed by functionalization at the appropriate positions to introduce chloro and methyl groups. The specific synthetic route for "2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone" is not detailed in the provided papers, but it can be inferred that similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of benzothiophene analogues can be complex, and their analysis often requires a combination of experimental and theoretical methods. For instance, a related compound was analyzed using density functional theory (DFT) to compute its equilibrium geometry and vibrational wavenumbers . The molecular electrostatic potential study indicated possible sites for electrophilic and nucleophilic attacks, which are important for understanding the reactivity of the molecule. Similarly, the crystal structure of a hydroxyphenyl ethanone derivative was confirmed by single crystal XRD, and its geometry was optimized using DFT computations . These studies provide insights into the structural aspects of benzothiophene analogues that could be relevant to "2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone".
Chemical Reactions Analysis
The reactivity of benzothiophene analogues can be influenced by their molecular structure. For example, the presence of a carbonyl group and phenyl rings in the molecule suggests potential sites for chemical reactions . The compound's reactivity was also explored through its interaction with nucleophilic reagents, leading to the formation of a new product via cyclocondensation . This indicates that "2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone" may also undergo similar reactions, potentially leading to the formation of novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene analogues have been characterized using various techniques such as melting point determination, elemental analyses, and spectroscopic methods including IR, UV-Vis, and mass spectroscopy . These properties are crucial for understanding the behavior of the compound under different conditions and for its identification and quantification. The crystal structure of a related compound revealed a unique arrangement stabilized by intramolecular hydrogen bonding and π-π stacking interactions , which could also be relevant for the compound , affecting its solubility, stability, and intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Reactivity
Research on related heterocyclic compounds and their synthetic pathways offers insights into potential applications of 2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone in the synthesis of biologically active molecules. For instance, studies on the synthesis of 3-hydroxycoumarin and its derivatives reveal a variety of synthetic routes and reactivities, suggesting that similar strategies could be applied to the synthesis and functionalization of benzothiophene derivatives (Yoda, 2020).
Antioxidant and Radical Scavenging Activities
Compounds structurally related to 2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone, such as chromones and their derivatives, have been associated with significant antioxidant properties. These properties enable them to neutralize active oxygen species and inhibit free radical processes, suggesting potential applications in preventing or treating oxidative stress-related conditions (Yadav et al., 2014).
Pharmacological Applications
Derivatives of heterocyclic compounds, including those related to benzothiophene, have been explored for various pharmacological applications. The investigation of minor groove binders, for example, provides insights into the potential of benzothiophene derivatives in the development of novel therapeutics targeting DNA interactions (Issar & Kakkar, 2013).
Environmental Applications
The environmental impact and degradation pathways of chlorinated compounds, including those structurally similar to the compound of interest, have been the subject of extensive research. Studies on the occurrence, toxicity, and degradation of triclosan, a widely used antibacterial agent, could provide a model for understanding the environmental behavior of chlorinated benzothiophene derivatives (Bedoux et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2OS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOJRYIWMSFMDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381587 |
Source


|
| Record name | 2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone | |
CAS RN |
156801-47-7 |
Source


|
| Record name | 2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

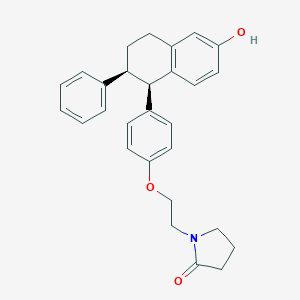
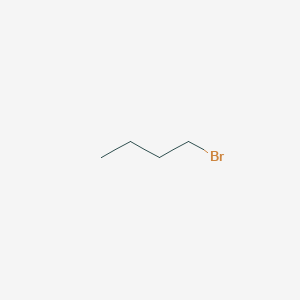
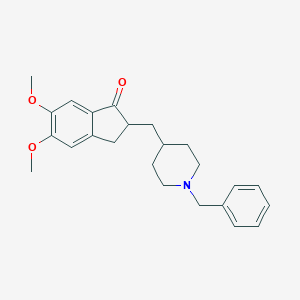
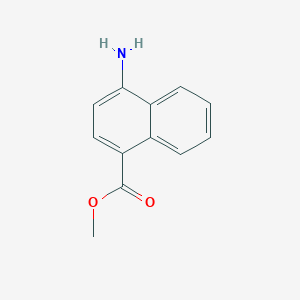
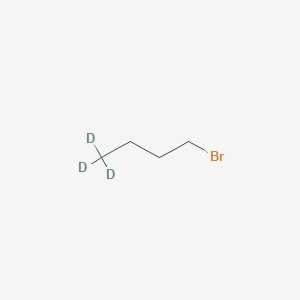
![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
